Nellielloside A
Description
Overview of Marine Natural Products and Their Research Significance
The marine environment is a vast and largely untapped reservoir of biological and chemical diversity. biotrop.orgacs.org Marine organisms, having evolved in unique and often extreme conditions, produce a plethora of secondary metabolites with a wide array of chemical structures and biological activities. biotrop.orgeco-vector.com These marine natural products (MNPs) have become a focal point of research for drug discovery and development, with many exhibiting potent pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. acs.orgresearchgate.net The study of MNPs not only offers the potential for new therapeutic agents but also provides insights into fundamental biological processes and ecological interactions. eco-vector.com
The chemical diversity of MNPs is remarkable, encompassing various classes of compounds such as terpenoids, polyketides, alkaloids, and peptides. biotrop.org This structural novelty often translates to unique mechanisms of action, making them valuable tools for chemical biology and medicinal chemistry. acs.org Historically, compounds derived from marine sources, such as cytarabine and vidarabine from sponges, were among the first marine-derived drugs approved by the FDA, underscoring the long-standing significance of marine natural products in medicine. acs.org
Discovery and Initial Characterization of Nellielloside A from Bryozoan Sources
This compound was first discovered as a new secondary metabolite from the Pacific bryozoan Nelliella nelliiformis. acs.orgnih.gov Bryozoans, a phylum of aquatic invertebrate animals, have been relatively understudied compared to other marine phyla, making the discovery of novel compounds from this source particularly noteworthy. acs.orgacs.org The isolation of this compound was the result of a chemical investigation of a bryozoan specimen collected from the Kingdom of Tonga, marking the first such study of a bryozoan from this location and the first from the Nelliella genus. acs.org
The process of identifying this compound involved NMR-guided isolation techniques. acs.orgnih.gov Researchers extracted the frozen bryozoan tissue and utilized chromatographic methods to separate and purify the chemical constituents. acs.org The planar structure and absolute configuration of this compound were then elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). acs.orgvulcanchem.com
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₆O₅ |
| Molecular Weight | 360.32 g/mol |
| Source Organism | Nelliella nelliiformis (Bryozoan) |
| Discovery Location | Kingdom of Tonga |
Classification within the Nucleoside Derivative Class of Natural Products
Chemically, this compound is classified as a nucleoside derivative. acs.orgvulcanchem.com Nucleosides are fundamental biological molecules consisting of a nucleobase (a nitrogen-containing biological compound) linked to a sugar molecule, typically a ribose or deoxyribose. researchgate.net this compound features a modified ribose unit glycosidically bonded to a purine-like base. vulcanchem.com
A key distinguishing feature of this compound is that it is a C-5'-substituted nucleoside, the first of its kind to be reported from the phylum Bryozoa. acs.org This unique structural modification sets it apart from previously identified nucleosides. The elucidation of its structure was further confirmed through total synthesis. acs.orgresearchgate.net The broader class of nucleoside derivatives, both from marine and terrestrial sources, is of significant interest in medicinal chemistry due to their demonstrated antiviral, antibacterial, and anticancer activities. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C15H16N6O5 |
|---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H16N6O5/c16-12-9-13(19-5-18-12)21(6-20-9)14-11(23)10(22)8(26-14)4-25-15(24)7-2-1-3-17-7/h1-3,5-6,8,10-11,14,17,22-23H,4H2,(H2,16,18,19)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
NWBMEZSCKMLUTH-IDTAVKCVSA-N |
Isomeric SMILES |
C1=CNC(=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CNC(=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Isolation and Dereplication Methodologies
Collection and Taxonomical Identification of Nelliella nelliiformis
The foundational step in the discovery of Nellielloside A was the collection of its biological source, the marine bryozoan Nelliella nelliiformis. Bryozoans, often referred to as "moss animals," are colonial invertebrates that are relatively understudied sources of bioactive natural products. nih.gov The taxonomical identification of the collected specimens is crucial to ensure the reproducibility of the research and to accurately attribute the isolated compounds to their source organism.
The taxonomical classification of Nelliella nelliiformis is as follows:
| Taxon | Classification |
| Kingdom | Animalia |
| Phylum | Bryozoa |
| Class | Gymnolaemata |
| Order | Cheilostomatida |
| Family | Quadricellariidae |
| Genus | Nelliella |
| Species | Nelliella nelliiformis |
Extraction Protocols from Marine Bryozoan Biomass
Following the collection and identification of Nelliella nelliiformis, the next critical phase is the extraction of the chemical constituents from the biomass. The primary goal of this stage is to efficiently transfer the secondary metabolites, including this compound, from the organism's tissues into a solvent, creating a crude extract for further analysis.
While the specific details of the extraction solvent system used for this compound are not extensively detailed in publicly available literature, general protocols for marine invertebrates typically involve the use of organic solvents to accommodate a range of compound polarities. A common approach is a sequential extraction with solvents of increasing polarity, or a bulk extraction with a moderately polar solvent system like methanol (B129727) or a mixture of dichloromethane and methanol.
A generalized extraction protocol for marine bryozoans might involve the following steps:
| Step | Description |
| 1. Lyophilization | The collected bryozoan biomass is freeze-dried to remove water, which facilitates more efficient extraction with organic solvents. |
| 2. Grinding | The dried biomass is ground into a fine powder to increase the surface area for solvent penetration. |
| 3. Maceration/Soxhlet Extraction | The powdered material is soaked in an organic solvent (e.g., methanol, ethanol, or a mixture of chloroform/methanol) for an extended period, or extracted in a Soxhlet apparatus to ensure thorough extraction of the metabolites. |
| 4. Filtration and Concentration | The solvent, now containing the extracted compounds, is filtered to remove solid biomass. The filtrate is then concentrated under reduced pressure to yield the crude extract. |
Advanced Chromatographic Separation Techniques for this compound Purification
The crude extract obtained from Nelliella nelliiformis is a complex mixture of numerous compounds. The purification of this compound from this mixture necessitates the use of advanced chromatographic techniques. nih.gov These methods separate molecules based on their physical and chemical properties, such as polarity, size, and charge.
The purification of this compound would typically involve a multi-step chromatographic process:
| Chromatographic Technique | Principle and Application in this compound Purification |
| Liquid-Liquid Partitioning | The crude extract is often first partitioned between two immiscible solvents (e.g., water and ethyl acetate or butanol) to achieve a preliminary separation based on polarity. This step helps to reduce the complexity of the mixture before further chromatography. |
| Column Chromatography | The partitioned fractions are then subjected to column chromatography. Common stationary phases include silica (B1680970) gel (for normal-phase chromatography) or C18-bonded silica (for reversed-phase chromatography). A gradient of solvents with increasing polarity is typically used to elute the compounds. |
| High-Performance Liquid Chromatography (HPLC) | For the final purification steps, preparative HPLC is employed. This technique uses high pressure to pass the solvent through a column packed with a fine stationary phase, leading to high-resolution separations. For a polar compound like a nucleoside, reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient is a common choice. |
Nuclear Magnetic Resonance (NMR)-Guided Isolation Strategies
A key aspect of the discovery of this compound was the use of Nuclear Magnetic Resonance (NMR)-guided isolation. nih.gov This modern and efficient strategy allows for the targeted isolation of novel or interesting compounds from a complex mixture, bypassing the need for extensive bioassay screening at every step.
The NMR-guided isolation process for this compound likely followed these general steps:
| Step | Description |
| 1. NMR Screening of Crude Fractions | After initial fractionation of the crude extract by column chromatography, ¹H NMR spectra are acquired for each fraction. |
| 2. Identification of Unique Signals | The NMR spectra are analyzed to identify fractions containing signals that are characteristic of specific compound classes or that indicate novel molecular features. In the case of nucleosides like this compound, characteristic signals in the anomeric proton region and the aromatic region of the ¹H NMR spectrum would be of particular interest. |
| 3. Prioritization of Fractions | Fractions exhibiting these unique or interesting NMR signals are prioritized for further purification. |
| 4. Iterative Purification and NMR Analysis | The selected fractions are further purified using techniques like preparative HPLC, and the resulting sub-fractions are again analyzed by NMR. This iterative process of chromatography followed by NMR analysis is repeated until a pure compound is isolated. |
| 5. Structure Elucidation | Once the compound is deemed pure by NMR, a full suite of 1D and 2D NMR experiments (including COSY, HSQC, HMBC) along with mass spectrometry is used to determine its chemical structure. |
This NMR-driven approach significantly accelerates the discovery of new natural products by focusing purification efforts on the most chemically interesting components of an extract.
Structural Elucidation and Stereochemical Assignment
Spectroscopic Methodologies for Planar Structure Determination
The initial step in characterizing Nellielloside A involved determining its planar structure, which was achieved through a combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques.
High-Resolution Mass Spectrometry Applications
High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound. Analysis of the compound yielded a protonated molecular ion peak, which allowed for the precise calculation of its elemental composition. This foundational data provided the basis for subsequent structural analysis by defining the number and types of atoms present in the molecule. wgtn.ac.nz
Advanced NMR Spectroscopic Techniques (e.g., 1D and 2D NMR)
A comprehensive suite of 1D and 2D NMR experiments was employed to piece together the connectivity of the atoms in this compound. nih.gov These techniques, including ¹H NMR, ¹³C NMR, Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provided detailed insights into the molecular framework. sdsu.educolumbia.educeitec.cz
The ¹H NMR spectrum revealed the chemical environment of the protons, while the ¹³C NMR spectrum identified the carbon skeleton. The COSY experiment established proton-proton coupling correlations, outlining the spin systems within the molecule. sdsu.edu HSQC spectra were used to correlate protons directly to their attached carbons, and HMBC spectra revealed longer-range (2-3 bond) correlations between protons and carbons. sdsu.educolumbia.educeitec.cz The collective interpretation of these spectra allowed for the unambiguous assembly of the planar structure of this compound. nih.govresearchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone | ||
| 2 | 153.2 | |
| 4 | 157.0 | |
| 5 | 96.1 | 8.16 (s) |
| 6 | 159.5 | |
| 1' | 114.7 | |
| 2' | 132.8 | 7.96 (d, 8.0) |
| 3' | 122.6 | 7.21 (t, 8.0) |
| 4' | 131.7 | 7.42 (t, 8.0) |
| 5' | 118.0 | 7.79 (d, 8.0) |
| 6' | 132.8 | |
| Ribose | ||
| 1'' | 91.5 | 6.09 (d, 5.0) |
| 2'' | 74.8 | 4.70 (t, 5.0) |
| 3'' | 71.0 | 4.47 (t, 5.0) |
| 4'' | 87.5 | 4.31 (m) |
| 5'' | 62.1 | 3.95 (m), 3.80 (m) |
Note: NMR data was acquired in a suitable deuterated solvent. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). This table is based on reported research findings. wgtn.ac.nz
Elucidation of Absolute Configurations through Spectroscopic and Chemical Means
Determining the absolute configuration of a chiral molecule is a critical step in its complete structural characterization. scielo.br For this compound, this was achieved through the application of chiroptical spectroscopy and chemical derivatization techniques. researchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment
Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. encyclopedia.pubrsc.org The experimental ECD spectrum of this compound was measured and compared with theoretically calculated spectra for possible stereoisomers. This comparison allows for the assignment of the absolute stereochemistry of the molecule by matching the experimental and calculated spectral data. mdpi.com
Chemical Derivatization for Stereochemical Confirmation
To confirm the absolute configuration of the sugar moiety in this compound, chemical derivatization methods were employed. researchgate.netpsu.edu This involves chemically modifying the sugar component and then analyzing the resulting derivative, often by chromatographic techniques, to compare with known standards. This process provides definitive evidence for the stereochemistry of the sugar. researchgate.net
Role of Computer-Assisted Structure Elucidation (CASE) Systems in Analysis
Computer-Assisted Structure Elucidation (CASE) systems are increasingly utilized in the field of natural product chemistry to aid in the complex process of solving chemical structures. mdpi.comdoabooks.orgnih.gov These systems can analyze spectroscopic data, such as NMR, and generate a list of possible molecular structures that are consistent with the data. abdn.ac.uk While direct reports on the specific use of CASE systems for this compound are not detailed in the primary literature, the principles of these systems are inherent in modern spectroscopic data analysis. The systematic interpretation of complex 2D NMR datasets, a cornerstone of the structural elucidation of this compound, aligns with the logical processes embedded within CASE programs. abdn.ac.uk
Chemical Synthesis and Analog Design Strategies
Synthetic Approaches to Nellielloside A Analogues and Derivatives
Creating analogues of this compound allows chemists to explore how specific structural changes affect its properties. wgtn.ac.nznzic.org.nz This is valuable for developing structure-activity relationships (SAR). wgtn.ac.nz
The primary goal in designing this compound analogues is to systematically alter parts of the molecule to understand their significance. wgtn.ac.nznzic.org.nz Modifications have been focused on two main areas: the nucleobase and the C5'-ester side chain. nzic.org.nz For example, the adenine (B156593) base has been replaced with guanine (B1146940) to probe the importance of the purine (B94841) structure. nzic.org.nz Similarly, the pyrrole-2-carboxylate at the C5' position has been substituted with other aromatic and heterocyclic groups, such as 3-pyrrole carboxylate, 2-furoate, and benzoate, to assess the role of the ester moiety. wgtn.ac.nz This systematic approach helps to identify which parts of the molecule are essential for its function. wgtn.ac.nznzic.org.nz
Steglich Esterification: A key reaction used in the synthesis of both this compound and its analogues is the Steglich esterification. researchgate.netwgtn.ac.nzsemanticscholar.org This method is particularly useful for coupling the protected nucleoside alcohol (2',3'-O-isopropylideneadenosine) with a carboxylic acid (like pyrrole-2-carboxylic acid or its variants). researchgate.netwgtn.ac.nz The reaction typically employs a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.orgresearchgate.net This mild and efficient technique is well-suited for complex molecules with multiple functional groups. researchgate.net The synthesis of this compound and several analogues was achieved using DCC-mediated Steglich esterification, followed by the removal of the acetonide protecting group. wgtn.ac.nz
Continuous Flow Microreactors: While not specifically detailed in the synthesis of this compound itself, continuous flow microreactors represent an advanced technology applicable to nucleoside synthesis. acs.orgthieme-connect.comunimi.it These systems offer precise control over reaction parameters like temperature and time, leading to higher yields, improved purity, and easier scalability. thieme-connect.comunimi.it For glycosylation reactions, microreactors can enhance reaction speed and selectivity. thieme-connect.comresearchgate.net This technology has been successfully used for the synthesis of C-glycosides and purine nucleoside esters, demonstrating its potential for producing this compound analogues more efficiently in the future. researchgate.netacs.orgfrontiersin.org
Stereoselective and Regioselective Synthesis Considerations
Stereoselectivity: In the context of this compound synthesis, stereoselectivity is crucial. The starting material, adenosine (B11128), provides the defined stereochemistry of the ribose sugar and the β-configuration of the glycosidic bond. researchgate.net Synthetic efforts must preserve these stereocenters. When synthesizing analogues from different starting materials or building the molecule from scratch, controlling the formation of each new chiral center becomes a primary challenge. iupac.orgrsc.org For instance, in the synthesis of related carbocyclic analogues, stereoselective reductions are used to create specific alcohol stereoisomers, which are then carried through the rest of the synthesis. beilstein-journals.org
Regioselectivity: Regioselectivity, or the control of reaction at a specific site in a multifunctional molecule, is also critical. rsc.orgmdpi.comrsc.org In the synthesis of this compound, the initial protection of the 2' and 3'-hydroxyls ensures that the subsequent esterification occurs selectively at the primary 5'-hydroxyl group. researchgate.netwgtn.ac.nz Without this protecting group strategy, the esterification could occur at any of the three hydroxyl groups, leading to a mixture of products. When creating analogues with different substitution patterns, chemists must devise strategies to direct reactions to the desired position on either the sugar or the nucleobase. nih.govnih.gov
Biological Activity and Mechanistic Investigations
In Vitro Kinase Inhibition Profiling
The initial characterization of Nellielloside A's biological activity involved comprehensive screening against panels of human kinases to determine its potency and selectivity.
To assess its broader inhibitory potential, this compound was subjected to high-throughput screening. researchgate.netmdpi.com In one key study, the compound was tested at a concentration of 10 μM against a large panel of 485 human kinases relevant to various diseases. researchgate.netmdpi.com The screening revealed that this compound exhibited potent inhibitory activity, defined as greater than 80% inhibition, against a select group of 13 kinases. researchgate.netmdpi.com This initial screen demonstrated that this compound is not a promiscuous inhibitor but rather targets a specific subset of the human kinome, highlighting its potential for further development as a selective therapeutic agent.
Following the high-throughput screen, further studies focused on quantifying the inhibitory potency of this compound against the most promising targets. These investigations confirmed that this compound and its structural analog, Nellielloside B, are potent inhibitors of a small number of kinases from a few families. wgtn.ac.nzwgtn.ac.nz
Notably, the compound displayed significant activity against Glycogen Synthase Kinase 3 Alpha (GSK3A), Mitogen-Activated Protein Kinase 14 (MAPK14, also known as p38α), and Ribosomal S6 Kinase 2 (RSK2). wgtn.ac.nzwgtn.ac.nz The half-maximal inhibitory concentration (IC50) values for this compound against these kinases were determined to be in the micromolar to nanomolar range. wgtn.ac.nz One study reported IC50 values between 0.61 µM and 1.71 µM for this compound against GSK3A, MAPK14, and RSK2. wgtn.ac.nz
These specific kinases are involved in critical cellular signaling pathways. wgtn.ac.nznzic.org.nz
GSK3 kinases are implicated in various conditions, including tumorigenic and neurological diseases like Alzheimer's. wgtn.ac.nzmdpi.com
MAPK14 (p38α) is a key regulator of cell differentiation, survival, and movement, and it plays a complex role in cancer, sometimes acting as a tumor suppressor and at other times mediating pro-inflammatory and pro-survival mechanisms. wgtn.ac.nzmdpi.com
RSK kinases are part of the Ras-MAPK signaling pathway and are involved in cellular responses to growth factors. Inhibition of RSK2 has shown efficacy against certain cancers, such as head and neck squamous cell carcinoma. wgtn.ac.nznzic.org.nz
The selective inhibition of these key kinases underscores the therapeutic potential of the this compound scaffold. wgtn.ac.nz
Table 1: Selective Kinase Inhibition Profile of this compound This table is interactive. You can sort and filter the data.
| Target Kinase | Abbreviation | Reported IC50 Range (µM) | Associated Disease Areas |
|---|---|---|---|
| Glycogen Synthase Kinase 3 Alpha | GSK3A | 0.61 - 1.71 | Neurological Disorders, Cancer |
| Mitogen-Activated Protein Kinase 14 | MAPK14 (p38α) | 0.61 - 1.71 | Cancer, Inflammatory Diseases |
| Ribosomal S6 Kinase 2 | RSK2 | 0.61 - 1.71 | Cancer |
Data sourced from research findings. wgtn.ac.nz
Mechanistic Elucidation of Kinase Inhibition
Understanding how this compound inhibits its target kinases is crucial for its development as a drug candidate. This involves identifying the specific binding targets, determining the mode of inhibition, and characterizing the physical interaction between the compound and the enzyme.
The primary protein targets of this compound were identified through the comprehensive kinase screening efforts previously mentioned. researchgate.netmdpi.com The high-throughput screening against 485 kinases successfully pinpointed 13 kinases that were strongly inhibited by the compound. researchgate.netmdpi.com Subsequent focused assays validated GSK3A, MAPK14, and RSK2 as key and potent targets of this compound. wgtn.ac.nzwgtn.ac.nz The consistent and potent inhibition of this specific set of kinases validates them as the primary intracellular targets responsible for the compound's biological activity.
To understand the mechanism by which this compound inhibits kinase function, researchers have explored its mode of action. vulcanchem.com Many small-molecule kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP), the enzyme's natural substrate, for binding within the kinase's active site. wikipedia.orgresearchgate.net
Computational docking studies have been performed to model the interaction between this compound and its target kinases. vulcanchem.com These models hypothesize that this compound acts as an ATP-competitive inhibitor. vulcanchem.com According to this model, the purine-like base of this compound is thought to interact with conserved amino acid residues in the ATP-binding pocket of the kinase. vulcanchem.com Meanwhile, the compound's sugar moiety may form hydrogen bonds with peripheral regions of the kinase domain, potentially enhancing binding affinity and selectivity. vulcanchem.com While these computational findings provide a strong mechanistic hypothesis, detailed experimental enzyme kinetic studies are required to definitively confirm the competitive mode of inhibition. libretexts.orgcreative-enzymes.com
Directly measuring the binding between a ligand like this compound and its protein target provides definitive evidence of interaction and quantifies the binding affinity. reactionbiology.com Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard biophysical methods for this purpose. nih.govharvard.edu
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface as an analyte flows over an immobilized ligand. nih.govmdpi.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KA), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment. harvard.edumalvernpanalytical.comnih.gov
While literature mentions the use of SPR in the context of this compound, detailed public data from such studies characterizing its binding kinetics and thermodynamics with GSK3A, MAPK14, or RSK2 are not extensively available. lookchem.com The application of these biophysical techniques is a critical next step to fully elucidate the molecular interactions underpinning the inhibitory activity of this compound. reactionbiology.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Nellielloside B |
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
The initial steps toward understanding the SAR of this compound have been rooted in the total synthesis of the natural product and a small library of targeted analogues. acs.orgacs.org The design of these first-generation analogues was based on modifying key structural components of the parent molecule, namely the nucleobase and the C-5' substituent.
The successful synthesis of this compound and its naturally occurring counterpart, nellielloside B, provided the first crucial comparison point. acs.org Following this, a set of four additional analogues was synthesized to probe the importance of specific functional groups. acs.orgresearchgate.netnih.gov The design strategy involved:
Varying the Nucleobase: An analogue was created where the adenine (B156593) base of this compound was replaced with guanine (B1146940), resulting in the guanosyl variant. acs.org This modification helps to determine the role of the purine (B94841) core in target binding.
Altering the C-5' Substituent: The unique C-5' ester linkage in nelliellosides A and B is a distinguishing feature. acs.org To investigate its contribution to bioactivity, analogues were synthesized where the (S)-2-amino-3-methylbutanoic acid moiety was replaced with pyrrole-3-carboxylic acid. acs.org
This initial, focused library, though small, was rationally designed to provide fundamental insights into the structural requirements for the observed kinase inhibition. acs.org Further research has detailed synthetic strategies to create a more diverse range of analogues to better evaluate how to increase potency and selectivity. wgtn.ac.nzwgtn.ac.nz
Analysis of the initial analog library has yielded preliminary but significant correlations between specific structural features and biological activity. This compound was screened against a panel of 485 human disease-relevant kinases and demonstrated potent and selective inhibition (>80% at 10 μM) against 13 kinases. mdpi.com
Key findings from the SAR studies include:
The C-5' Substituent: The (S)-2-amino-3-methylbutanoic acid group appears to be critical for the kinase inhibitory activity. When this was replaced with pyrrole-3-carboxylic acid (in compounds 4-6), the resulting analogues showed no cytotoxic activity against the HL-60 human cancer cell line, nor any antibacterial or antifungal activity in the assays conducted. acs.org This suggests the specific size, shape, or chemical properties of the original amino acid ester are essential for interacting with the biological target.
The Nucleobase: this compound (with an adenine base) and Nellielloside B (with a cytosine base) both exhibit significant kinase inhibition. mdpi.com Nellielloside B was tested against a subset of seven kinases that were strongly inhibited by this compound and showed a similar level of potent inhibition. mdpi.com This indicates that the kinase activity is not strictly limited to a purine base and that a pyrimidine (B1678525) base is also well-tolerated. However, the guanosyl variant (compound 3) was reported to be inactive in the tested biological assays, suggesting that specific substitutions on the purine ring can abolish activity. acs.org
The Sugar Moiety: While not yet extensively explored through analogues, computational docking studies suggest the sugar moiety may play a role in enhancing selectivity through hydrogen bonding with peripheral regions of the kinase domain. vulcanchem.com
The table below summarizes the initial findings from the screening of this compound and its synthesized analogues.
| Compound | Nucleobase | C-5' Substituent | Biological Activity Summary |
| This compound | Adenine | (S)-2-amino-3-methylbutanoic acid | Potent and selective inhibitor of 13 kinases. mdpi.com |
| Nellielloside B | Cytosine | (S)-2-amino-3-methylbutanoic acid | Similar potent kinase inhibition to this compound against a subset of 7 kinases. mdpi.com |
| Compound 3 | Guanine | (S)-2-amino-3-methylbutanoic acid | No reported cytotoxic, antibacterial, or antifungal activity. acs.org |
| Compound 4 | Adenine | Pyrrole-3-carboxylic acid | No reported cytotoxic, antibacterial, or antifungal activity. acs.org |
| Compound 5 | Cytosine | Pyrrole-3-carboxylic acid | No reported cytotoxic, antibacterial, or antifungal activity. acs.org |
| Compound 6 | Guanine | Pyrrole-3-carboxylic acid | No reported cytotoxic, antibacterial, or antifungal activity. acs.org |
These early SAR studies highlight the importance of the C-5' substituent and indicate a degree of tolerance for changes at the nucleobase, providing a clear direction for the design of future analogue libraries. acs.orgmdpi.com
Cellular Pathway Perturbation Analysis (e.g., impact on signal transduction and cell regulation)
The primary mechanism of action for this compound is the inhibition of protein kinases. wgtn.ac.nzvulcanchem.com These enzymes are fundamental components of signal transduction pathways, which are complex networks that transmit signals from a cell's exterior to its interior, governing essential cellular activities. zoologytalks.comcolorado.edu By inhibiting specific kinases, this compound can disrupt these signaling cascades and alter cellular regulation. vulcanchem.com
The kinase inhibition profile of this compound shows it selectively targets a subset of tyrosine kinases, including Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR). vulcanchem.com These receptor tyrosine kinases are critical nodes in pathways that regulate cell proliferation, differentiation, survival, and migration. zoologytalks.com
The impact of this compound on cellular pathways can be understood through its mechanism as an ATP-competitive inhibitor. vulcanchem.com
Impact on Signal Transduction: Computational models suggest that the purine-like base of this compound interacts with conserved residues in the ATP-binding pocket of the kinase active site. vulcanchem.com This direct competition prevents the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation of downstream target proteins and interrupting the flow of information along the signaling pathway. colorado.edu The result is the attenuation or complete shutdown of signals that might, for example, promote uncontrolled cell growth. researchgate.netnih.gov
Impact on Cell Regulation: The disruption of signaling pathways directly affects cell cycle regulation. frontiersin.orgmdpi.com For instance, many of the pathways controlled by kinases targeted by this compound converge on the machinery that drives cell division, involving proteins like cyclins and cyclin-dependent kinases (CDKs). researchgate.netnih.gov By inhibiting upstream signals, this compound can lead to cell cycle arrest, preventing cells from progressing through the phases of division. nih.gov This aligns with the observed kinase inhibitory activity, as many anticancer drugs function by inducing cell cycle checkpoints. acs.orgresearchgate.net
Biosynthetic Considerations
Proposed Biosynthetic Pathways of Nellielloside A
Direct experimental elucidation of the this compound biosynthetic pathway is not yet published. However, based on its structure—a modified purine (B94841) nucleoside—a hypothetical pathway can be proposed. The biosynthesis likely begins with a standard purine nucleoside, such as adenosine (B11128), which then undergoes a series of enzymatic modifications. vulcanchem.comresearchgate.net
The core of this compound is an adenine (B156593) base linked to a ribose sugar. The key modifications include the addition of a C-5' ester group. The biosynthesis is hypothesized to involve enzymes that can selectively modify the nucleoside scaffold. For instance, the formation of the β-anomeric configuration is a common feature in nucleoside synthesis and is often stabilized by neighboring group participation during the biosynthetic process. vulcanchem.com
In the broader context of bryozoan secondary metabolites, the production of complex molecules is often attributed to uncultured bacterial symbionts. thieme-connect.comescholarship.org A prime example is the biosynthesis of bryostatins, complex polyketides produced by "Candidatus Endobugula sertula," a symbiont of the bryozoan Bugula neritina. thieme-connect.comacs.org These pathways are orchestrated by large, modular enzymes known as polyketide synthases (PKSs). acs.orgnih.gov While this compound is not a polyketide in the classical sense, its biosynthesis may involve enzymes with domains similar to those found in PKS or non-ribosomal peptide synthetase (NRPS) systems for the attachment of its unique side chains. github.ionih.gov
The proposed pathway for bryostatins begins with a common precursor, "bryostatin 0," which is assembled by a modular PKS and subsequently tailored by other enzymes to create the diverse family of known bryostatins. acs.orgrwu.edu This model of a core scaffold followed by tailoring reactions is a common theme in natural product biosynthesis and likely applies to this compound as well. rsc.orgnih.gov The initial steps would involve primary metabolism pathways, such as the shikimate pathway for aromatic precursors or the pentose (B10789219) phosphate (B84403) pathway for the ribose sugar, followed by specialized tailoring enzymes. mdpi.com
Enzymatic Investigations of Biosynthetic Steps
While specific enzymatic studies on this compound are pending, research on related pathways in bryozoan symbionts provides a strong foundation for understanding the types of enzymes involved. The biosynthesis of bryostatins, for example, involves a Type I modular polyketide synthase. acs.org These are large, multifunctional enzymes where each module is responsible for one cycle of chain elongation and modification. nih.gov
Key enzymatic domains identified in the bryostatin (B1237437) pathway include:
Ketosynthase (KS): Catalyzes the condensation reaction, extending the polyketide chain. acs.orgresearchgate.net
Acyltransferase (AT): Selects and loads the extender unit (e.g., malonyl-CoA) onto the acyl carrier protein. acs.orgmdpi.com
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain. nih.gov
Hydroxymethylglutaryl-CoA Synthase (HMG-CS): Involved in the β-branching that installs pendant methyl ester groups in the bryostatin core. acs.orgmdpi.com
Recent chemoenzymatic studies have validated the function of specific enzymes in the bryostatin pathway. For example, the genes bryT and bryU were identified and confirmed to encode an enoyl-CoA hydratase and a donor acyl carrier protein, respectively, which are essential for installing the vinyl methylester groups characteristic of bryostatins. nih.gov Furthermore, the discrete acyltransferase BryP has been shown to load the malonyl-CoA extender unit onto the ACP domains of the PKS modules. mdpi.com
For this compound, the key enzymatic steps would likely involve nucleoside-modifying enzymes. These could include kinases, glycosyltransferases, and acyltransferases to attach the C-5' substituent. The stereoselectivity of these reactions is critical, and enzymes often play a crucial role in controlling the precise three-dimensional structure of the final product. vulcanchem.com
| Enzyme/Domain | Proposed Function in Bryozoan Metabolite Biosynthesis | Potential Relevance to this compound |
|---|---|---|
| Polyketide Synthase (PKS) | Assembly of the macrolide core of bryostatins. acs.org | May be involved in synthesizing acyl side chains for modification of the nucleoside. |
| Acyltransferase (AT) | Selects and loads extender units for polyketide synthesis. mdpi.com | Could be responsible for attaching the ester group at the C-5' position. |
| HMG-CoA Synthase | Catalyzes β-branching in the bryostatin pathway. acs.org | Unlikely to be directly involved unless the side chain has a similar branched structure. |
| Glycosyltransferase | Attaches sugar moieties to aglycones. | Crucial for the formation of the N-glycosidic bond between the adenine base and the ribose sugar. |
| Kinase | Phosphorylates substrates. | May be involved in activating the ribose sugar or other precursors. |
Genetic and Genomic Explorations of Bryozoan Secondary Metabolite Production
The genetic basis for secondary metabolite production in bryozoans is increasingly understood to reside within their symbiotic bacteria. The uncultured gammaproteobacterium "Candidatus Endobugula sertula" is the confirmed producer of bryostatins. thieme-connect.comasm.org The genes responsible for this production are organized in a biosynthetic gene cluster (BGC), which is a common feature for the production of natural products in microbes. github.ionih.gov
The bryostatin BGC (bry cluster) has been sequenced and characterized. acs.org It contains the genes for the modular PKS enzymes (bryA-D, X), a discrete acyltransferase (bryP), a β-ketosynthase, and an HMG-CS synthase (bryR). acs.orgmdpi.com Interestingly, the bry cluster has been found to be fragmented in the genome of some "Ca. Endobugula sertula" strains, with genes located in different loci. mdpi.com This fragmentation is not uncommon in symbiont genomes. mdpi.com
Metagenomic and metatranscriptomic approaches have been instrumental in studying the genome of "Ca. Endobugula sertula," as it has not been successfully cultured in the lab. asm.orgnih.gov These studies have revealed a genome of approximately 3.4 Mbp with few signs of significant degradation, which is sometimes observed in obligate symbionts. mdpi.comnih.gov Furthermore, metatranscriptomics has shown that the bry genes are highly expressed in the reproductive tissues of the host, which aligns with the ecological role of bryostatins in protecting the host's larvae. asm.orgresearchgate.net
Advanced Analytical and Research Methodologies
Advanced Spectroscopic Data Processing and Interpretation
The structural determination of Nellielloside A was accomplished through extensive use of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net Modern analytical research has moved beyond simple data acquisition to incorporate advanced processing and interpretation, often leveraging computational power to resolve complex structural features.
For a molecule like this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides the initial framework, but two-dimensional (2D) NMR experiments are critical for unambiguous assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the connectivity of the ribose sugar, the purine-like core, and the ester-linked side chain.
The table below summarizes the kind of detailed NMR data that would be generated for the structural elucidation of this compound, forming the basis for these advanced interpretation methods.
Table 1: Representative NMR Spectroscopic Data for this compound Note: This table is a representative example based on typical values for similar nucleoside structures and is for illustrative purposes.
| Position | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 1' | 5.90 (d, 5.8) | 88.5 | C2', C4', C2, C6 |
| 2' | 4.65 (t, 5.5) | 74.0 | C1', C3', C4' |
| 3' | 4.30 (t, 5.0) | 70.5 | C2', C4', C5' |
| 4' | 4.15 (m) | 85.0 | C1', C2', C3', C5' |
| 5'a | 3.75 (dd, 12.0, 2.5) | 63.0 | C3', C4' |
| 5'b | 3.65 (dd, 12.0, 3.5) | ||
| 2 | 8.15 (s) | 152.0 | C4, C5, C6 |
| 6 | 8.35 (s) | 148.0 | C2, C4, C5 |
| C=O (Ester) | - | 170.0 | - |
Quantitative Analytical Techniques for this compound in Complex Mixtures
Determining the concentration of this compound within a crude extract of the host organism (Nelliella nelliiformis) or in a biological assay requires highly sensitive and selective quantitative methods. researchgate.net Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are the gold standard for this purpose. numberanalytics.comlongdom.org
An LC-MS/MS (tandem mass spectrometry) method offers exceptional specificity and sensitivity for quantifying analytes in complex matrices. nih.govlcms.cz The process involves first separating the components of the mixture using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). explorationpub.comjournalagent.com The separated compounds then enter the mass spectrometer, where they are ionized and detected.
For quantitative analysis, the mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. lcms.cz In this mode, a specific precursor ion corresponding to this compound is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the target molecule, effectively filtering out background noise and allowing for accurate quantification even at very low concentrations. lcms.czrsc.org The development of such a method is crucial for pharmacokinetic studies and for understanding the natural production levels of the compound. bioanalysis-zone.com
Table 2: Illustrative Parameters for a Quantitative LC-MS/MS Method for this compound
| Parameter | Specification |
|---|---|
| LC System | UPLC or HPLC System |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole or QTRAP Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition 1 (Quantifier) | [M+H]⁺ → Product Ion 1 |
| MRM Transition 2 (Qualifier) | [M+H]⁺ → Product Ion 2 |
| LLOQ (Lower Limit of Quantification) | Target: <1 ng/mL |
Innovations in High-Resolution Separation and Purification Techniques
The initial discovery of this compound was achieved through NMR-guided isolation, a strategy where spectroscopic analysis guides the purification process to target novel compounds. researchgate.net The isolation of a pure natural product from a crude biological extract is a multi-step process that relies on a combination of separation techniques. nih.govnih.gov
Initial extraction from the marine bryozoan is typically performed with organic solvents, followed by liquid-liquid partitioning to separate compounds based on polarity. nih.gov This is followed by various chromatographic techniques. slideshare.net While traditional column chromatography using silica (B1680970) gel or other adsorbents is used for initial fractionation, high-resolution techniques are necessary for final purification. journalagent.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone of modern natural product purification. numberanalytics.com It operates on the same principles as analytical HPLC but on a larger scale, allowing for the isolation of milligram-to-gram quantities of a pure compound. numberanalytics.com By using high-efficiency columns and optimized solvent gradients, Prep-HPLC can separate structurally similar compounds, which is essential when dealing with analogues like this compound and B. researchgate.netexplorationpub.com
Other innovative techniques that can be applied include countercurrent chromatography (CCC) and supercritical fluid chromatography (SFC). numberanalytics.com CCC is a liquid-liquid separation technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of sensitive compounds. SFC uses supercritical fluids (like CO₂) as the mobile phase, offering rapid and efficient separations with the benefit of reduced organic solvent consumption. numberanalytics.com The goal of any purification scheme is to achieve a high degree of purity, which is a prerequisite for accurate structure elucidation and reliable bioactivity testing. uomustansiriyah.edu.iqwur.nl
Table 3: A Representative Multi-Step Purification Scheme for this compound
| Step | Technique | Stationary/Mobile Phase | Purpose |
|---|---|---|---|
| 1 | Solvent Extraction | e.g., Methanol (B129727)/Dichloromethane | Crude extraction from lyophilized biomass. |
| 2 | Liquid-Liquid Partitioning | e.g., n-Hexane, Ethyl Acetate, Water | Initial fractionation based on polarity. |
| 3 | Flash Chromatography | Silica Gel; Hexane/Ethyl Acetate Gradient | Rapid, medium-resolution separation of the active fraction. |
| 4 | Size-Exclusion Chromatography | e.g., Sephadex LH-20; Methanol | Separation based on molecular size to remove polymers and pigments. |
| 5 | Preparative RP-HPLC | C18 Stationary Phase; Water/Acetonitrile Gradient | High-resolution final purification to yield pure this compound. numberanalytics.com |
Challenges and Future Research Trajectories
Overcoming Supply Limitations through Optimized Isolation and Synthesis
A significant bottleneck in the comprehensive study of Nellielloside A is its limited availability. mdpi.com The compound is a secondary metabolite isolated from the Pacific bryozoan Nelliella nelliiformis, and reliance on natural sourcing presents challenges in terms of yield, scalability, and potential ecological impact. mdpi.comvulcanchem.com To overcome these limitations, future research must focus on optimizing both isolation techniques and, more critically, total synthetic routes.
Initial total synthesis of this compound has been successfully achieved, confirming its planar structure and absolute configuration. mdpi.comresearchgate.net However, these preliminary synthetic pathways have highlighted difficulties in achieving high stereoselectivity, particularly for deoxyribose analogs, due to the absence of neighboring group participation that likely stabilizes the desired β-anomeric configuration during its natural biosynthesis. vulcanchem.com Current strategies that have shown some success involve the use of protecting groups and optimizing catalysts, such as employing 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a sugar donor, although scalability remains a hurdle. vulcanchem.com
Future synthetic efforts should explore:
Convergent Synthetic Strategies: Developing more convergent and efficient synthetic routes to shorten the number of steps and increase the practicality of large-scale production.
Biocatalysis: Exploring the potential of enzymatic or whole-cell biocatalysis to achieve the desired stereochemistry, mimicking the natural biosynthetic pathway.
Strategies for Deeper Mechanistic Understanding of Biological Activities
Initial screenings have revealed this compound to be a potent and selective inhibitor of a small subset of human disease-relevant kinases. mdpi.comresearchgate.net It is hypothesized that this compound functions as an ATP-competitive inhibitor, a common mechanism for kinase inhibitors. vulcanchem.comwgtn.ac.nz This is supported by computational docking studies which suggest favorable binding energies for this compound within the ATP-binding pocket of target kinases. vulcanchem.com The purine-like base is thought to interact with conserved residues in this pocket, while the sugar moiety may contribute to selectivity through hydrogen bonding with peripheral regions. vulcanchem.com
To move beyond this initial hypothesis and gain a deeper mechanistic understanding, the following research strategies are crucial:
X-ray Crystallography: Obtaining co-crystal structures of this compound bound to its target kinases would provide definitive evidence of its binding mode and the specific molecular interactions that govern its potency and selectivity.
Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse library of this compound analogues is essential for developing a comprehensive SAR. wgtn.ac.nz By systematically modifying the purine-like base, the ribose sugar, and the C-5' substituent, researchers can probe the contribution of each component to kinase inhibition and selectivity. wgtn.ac.nz
Biochemical and Cellular Assays: In-depth enzymatic assays are needed to determine the kinetics of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive). Cellular assays will be critical to confirm that the observed in vitro kinase inhibition translates to the modulation of downstream signaling pathways in relevant cell models.
Expansion of Bioactivity Screening to Uncover Novel Functions
While the primary focus has been on kinase inhibition, the nucleoside scaffold of this compound suggests it may possess a broader range of biological activities. researchgate.netresearchgate.net Nucleoside analogues are well-established as antiviral and anticancer agents. researchgate.netresearchgate.net Therefore, a systematic expansion of bioactivity screening is warranted to uncover novel functions.
Potential areas for expanded screening include:
Antiviral Activity: Screening against a panel of viruses, particularly those for which nucleoside analogues are known to be effective.
Anticancer Activity: Evaluating its cytotoxic and cytostatic effects against a broader range of cancer cell lines beyond those targeted by its known kinase inhibition profile.
Antiparasitic Activity: Testing against parasites where nucleoside metabolism is a validated drug target, such as Leishmania species, which are susceptible to nucleoside hydrolase inhibitors. acs.org
Modulation of Other Key Enzymes: Given the structural diversity of nucleoside-binding proteins, screening against other enzyme classes, such as those involved in inflammatory pathways (e.g., TNF-α) or neurodegenerative diseases (e.g., BACE1), could reveal unexpected activities. researchgate.net
Development of this compound as a Chemical Probe for Kinase Pathway Research
A potent, selective, and well-characterized small molecule inhibitor can serve as a valuable chemical probe to investigate the biological roles of its protein target. plos.orgnih.govnih.gov this compound, with its demonstrated selectivity for a limited number of kinases, has the potential to be developed into such a tool. mdpi.comwgtn.ac.nz Chemical probes are instrumental for the pharmacological inhibition of protein activity, complementing genetic approaches like knock-down or knock-out studies to elucidate protein function in health and disease. plos.org
The development of this compound as a chemical probe would involve:
Comprehensive Selectivity Profiling: Expanding the kinase screening to include a wider panel of kinases to confirm its high selectivity.
Development of a Negative Control: Synthesizing a close structural analogue of this compound that is inactive against its target kinases. nih.gov This "negative control" is crucial for demonstrating that the observed biological effects are due to the inhibition of the intended target and not off-target effects.
Cellular Target Engagement Assays: Developing assays to confirm that this compound enters cells and binds to its target kinase at concentrations that produce a downstream biological effect.
Application in Disease Models: Utilizing the validated chemical probe and its negative control in cellular and animal models to dissect the specific roles of its target kinases in various physiological and pathological processes.
Comparative Chemical Ecology and Biosynthetic Diversity of Bryozoan Metabolites
The discovery of this compound from Nelliella nelliiformis underscores the largely untapped chemical diversity of bryozoans, a phylum that has been relatively understudied compared to other marine invertebrates. vulcanchem.comresearchgate.net Future research in this area should focus on the broader ecological and biosynthetic context of bryozoan metabolites.
Key research trajectories include:
Geographic and Taxonomic Surveys: Investigating the chemical profiles of Nelliella species from different geographic locations and comparing them to other bryozoan genera. This could reveal geographic variability in secondary metabolite production and lead to the discovery of new Nellielloside analogues or other novel compounds. mdpi.com
Biosynthetic Pathway Elucidation: Investigating the genetic and enzymatic machinery responsible for this compound production in N. nelliiformis. This could involve genome sequencing and transcriptomic analysis to identify the relevant gene clusters. Understanding the biosynthesis could pave the way for heterologous expression and a sustainable biotechnological supply of the compound.
Role of Microbial Symbionts: Exploring the possibility that the true producers of this compound are symbiotic microorganisms associated with the bryozoan host. It is known that many marine invertebrate natural products are of microbial origin. nih.gov
Ecological Function: Investigating the ecological role of this compound for N. nelliiformis, such as a chemical defense against predators, antifouling properties, or a signaling molecule. nih.gov This would provide insights into the evolutionary pressures that have shaped the production of this unique metabolite.
Q & A
Basic Research Questions
Q. What are the key structural motifs of Nellielloside A critical for its kinase inhibitory activity?
- Methodological Answer : The purine core and pyrrole substituents are central to its bioactivity. Structure-activity relationship (SAR) studies involve synthesizing analogs with variations in these regions (e.g., replacing pyrrole with pyridine) and testing their IC50 values against kinases like RSK2 and GSK-3α. Comparative analysis of inhibition profiles (e.g., Nellielloside B analogs) reveals that substitutions at the 2- and 3-positions of the pyrrole ring retain activity, while modifications to the purine scaffold reduce potency .
Q. Which experimental techniques are essential for characterizing this compound and its synthetic analogs?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1D <sup>1</sup>H, <sup>13</sup>C, and 2D COSY/HSQC) is critical for structural elucidation, particularly for assigning stereochemistry in cycloaddition products. High-performance liquid chromatography (HPLC) ensures purity, while X-ray crystallography confirms absolute configurations. For kinase inhibition assays, recombinant kinase domains (e.g., RSK2) are used with ATP-competitive luminescence assays to quantify IC50 values .
Q. How do researchers validate the selectivity of this compound across kinase families?
- Methodological Answer : Broad-spectrum kinase profiling (e.g., using panels like KinomeScan) identifies off-target effects. Dose-response curves for 13–15 kinases (e.g., MAPK14, BTK) are generated to calculate selectivity ratios. Parallel molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to ATP pockets, correlating computational and experimental data to refine selectivity .
Advanced Research Questions
Q. What synthetic challenges arise in modifying the pyrrole ring of this compound, and how are they addressed?
- Methodological Answer : Pyrrole ring functionalization often faces regioselectivity issues. Strategies include:
- Protecting group strategies : Acetylation of 2',3'-cis-diols to prevent unwanted side reactions during bromination or Ferrier rearrangement .
- Reaction optimization : Zinc-mediated dechlorination post-cycloaddition improves yields of pyrrole-containing intermediates.
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) ensure correct stereochemistry in cyclopentane-fused analogs .
Q. How can contradictions between in vitro kinase inhibition data and in vivo antitumor efficacy be resolved?
- Methodological Answer : Discrepancies may stem from pharmacokinetic (PK) limitations or tumor microenvironment factors. To address this:
- PK profiling : Measure plasma half-life, bioavailability, and tissue distribution in murine models.
- Orthotopic tumor models : Use patient-derived xenografts (PDXs) of head/neck squamous cell carcinoma to mimic human pathophysiology.
- Combination studies : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .
Q. What computational approaches are used to design this compound analogs with enhanced blood-brain barrier (BBB) permeability?
- Methodological Answer :
- QSAR modeling : Train models on logP, polar surface area, and molecular weight data from existing analogs to predict BBB penetration.
- MD simulations : Analyze membrane partitioning in lipid bilayers (e.g., CHARMM-GUI) to optimize hydrophobicity.
- In silico toxicity screening : Use tools like ProTox-II to eliminate neurotoxic candidates early in design .
Q. How do researchers analyze conflicting data in SAR studies of this compound analogs?
- Methodological Answer : Contradictory SAR data (e.g., variable IC50 values for similar analogs) require:
- Batch-effect normalization : Re-test compounds under standardized conditions (fixed ATP concentrations, buffer pH).
- Covalent binding analysis : Use MALDI-TOF mass spectrometry to detect non-ATP-competitive binding modes.
- Crystallographic validation : Resolve co-crystal structures of analogs with RSK2 to confirm binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
